molecular formula C18H14O4 B11835483 4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)- CAS No. 116288-09-6

4H-1-Benzopyran-4-one, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-

Cat. No.: B11835483
CAS No.: 116288-09-6
M. Wt: 294.3 g/mol
InChI Key: MYHSGGYVGAJQAA-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one is a complex organic compound that features a unique fusion of benzo[b][1,4]dioxepin and chromenone structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with salicylaldehyde derivatives or 2-hydroxy-1-naphthaldehyde . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include quinones, reduced chromenones, and substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4H-chromen-4-one stands out due to its unique combination of benzo[b][1,4]dioxepin and chromenone structures, which confer distinct chemical and biological properties

Properties

CAS No.

116288-09-6

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)chromen-4-one

InChI

InChI=1S/C18H14O4/c19-14-11-17(22-15-5-2-1-4-13(14)15)12-6-7-16-18(10-12)21-9-3-8-20-16/h1-2,4-7,10-11H,3,8-9H2

InChI Key

MYHSGGYVGAJQAA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3)OC1

Origin of Product

United States

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